4-[(Cyclopentylamino)sulfonyl]benzoyl chloride
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C12H14ClNO3S |
|---|---|
Molekulargewicht |
287.76 g/mol |
IUPAC-Name |
4-(cyclopentylsulfamoyl)benzoyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c13-12(15)9-5-7-11(8-6-9)18(16,17)14-10-3-1-2-4-10/h5-8,10,14H,1-4H2 |
InChI-Schlüssel |
QBDYXXCUISMUDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Two-Step Synthesis via Sulfonamide Intermediate
The most widely documented approach involves a sequential sulfonamide formation followed by chlorination of the carboxylic acid group.
Step 1: Sulfonamide Formation
4-Chlorosulfonylbenzoic acid reacts with cyclopentylamine in an aprotic polar solvent (e.g., acetone or ethyl acetate) under Schotten-Baumann conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center:
Key parameters:
-
Solvent : Aprotic polar solvents (e.g., acetone) enhance reaction efficiency by stabilizing intermediates and reducing dimerization.
-
Base : Aqueous NaOH (1 M) facilitates deprotonation of cyclopentylamine, accelerating nucleophilic attack.
Step 2: Chlorination of Carboxylic Acid
The intermediate 4-[(cyclopentylamino)sulfonyl]benzoic acid undergoes chlorination using thionyl chloride (SOCl):
Optimized conditions:
One-Pot Reaction for Industrial Scalability
Recent patent literature describes a one-pot methodology to streamline production, avoiding isolation of intermediates:
-
Simultaneous Sulfonylation and Chlorination :
A mixture of 4-sulfamoylbenzoic acid, cyclopentylamine, and SOCl in acetone is heated to 85°C. The solvent’s polarity suppresses dimerization of the sulfonamide intermediate, while excess SOCl concurrently chlorinates the carboxylic acid group.
Advantages :
-
Eliminates intermediate purification, reducing processing time.
Critical Analysis of Solvent Systems
The choice of solvent profoundly impacts reaction kinetics and product stability. Comparative studies from EP 3055292 B1 highlight the following trends:
| Solvent | Dielectric Constant | Yield (%) | Dimerization (%) |
|---|---|---|---|
| Chlorobenzene | 5.6 | 78 | 12 |
| Toluene | 2.4 | 82 | 9 |
| Acetone | 20.7 | 95 | <1 |
| Ethyl Acetate | 6.0 | 93 | 2 |
Key findings :
-
Aprotic polar solvents (e.g., acetone) maximize yields by stabilizing charged intermediates and minimizing side reactions.
-
Nonpolar solvents (e.g., toluene) necessitate longer reaction times and higher temperatures to achieve comparable yields.
Mechanistic Insights into Byproduct Formation
Dimerization of Sulfonamide Intermediates
Dimerization occurs when two sulfonamide molecules condense, forming a disulfonylamide byproduct. This side reaction is prevalent in nonpolar solvents due to poor solvation of the intermediate.
Mitigation strategies :
Hydrolysis of Benzoyl Chloride
The final product is susceptible to hydrolysis in aqueous or humid environments, reverting to the carboxylic acid. Patent data recommend:
Characterization and Quality Control
Spectroscopic Confirmation
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature and pressure settings .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Intermediate in Organic Synthesis
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group provides reactivity that facilitates the formation of covalent bonds with nucleophilic sites on other molecules, making it valuable for creating more complex structures in pharmaceutical and chemical research.
Reactivity and Mechanism
The compound's mechanism of action involves nucleophilic attack on the sulfonyl chloride, leading to the formation of sulfonamide derivatives. This reactivity is pivotal in designing new compounds with potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of derivatives synthesized from this compound. For instance, compounds derived from this chlorinated sulfonamide have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds indicate moderate to significant antimicrobial effects, making them candidates for further development as therapeutic agents.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Target Organism | Growth Inhibition Diameter (mm) | MIC (µg/mL) |
|---|---|---|---|
| 4 | Enterococcus faecium | 15 | 125 |
| 4 | Staphylococcus aureus | 8 | 125 |
| 4 | Bacillus subtilis | 9 | 125 |
| 6a | Candida albicans | 8 | Not tested |
Toxicity Studies
Toxicity assessments have been conducted on various derivatives of this compound, revealing that while some exhibit low toxicity to aquatic organisms like Daphnia magna, others show moderate toxicity levels. This information is crucial for evaluating the environmental impact and safety profile of these compounds.
Table 2: Toxicity Assessment
| Compound | Predicted LC50 (µg/mL) | Determined LC50 (µg/mL) |
|---|---|---|
| 4 | 1.86 | 44.00 |
| 5a | 0.17 | 27.98 |
| Valine | 1078.3 | Not determined |
Medicinal Applications
Potential Anticancer Activity
Research has indicated that certain derivatives of this compound possess anticancer properties through mechanisms such as inhibition of carbonic anhydrase IX, which is overexpressed in various tumors. These compounds have demonstrated significant selectivity for cancer cells over normal cells, suggesting their potential as targeted cancer therapies.
Case Study: Inhibition of Carbonic Anhydrase IX
A study evaluated several benzenesulfonamide derivatives for their ability to inhibit carbonic anhydrase IX, revealing IC50 values ranging from 10.93 to 25.06 nM, indicating potent activity against this target.
Agricultural Applications
Safeners in Herbicide Use
The compound has been explored as a safener in conjunction with herbicides, enhancing selectivity towards crop plants while mitigating damage to non-target species. The use of such safeners is critical in developing sustainable agricultural practices that maximize crop yield while minimizing environmental impact.
Wirkmechanismus
Der Wirkungsmechanismus von 4-[(Cyclopentylamino)sulfonyl]benzoylchlorid umfasst seine Fähigkeit, mit Nucleophilen zu reagieren und kovalente Bindungen mit Zielmolekülen zu bilden. Diese Reaktivität ermöglicht es ihm, Proteine, Enzyme und andere biologische Moleküle zu modifizieren, wodurch ihre Funktion und Aktivität beeinflusst wird .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Sulfonyl-Containing Acyl Chlorides
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The 4-bromophenyl and trifluoromethyl sulfonyl groups enhance electrophilicity, facilitating reactions with nucleophiles. For example, 4-[(4-bromophenyl)sulfonyl]benzoyl chloride achieves near-quantitative yields (99%) due to its stability under reflux conditions . Amino Groups: The cyclopentylamino group in the target compound introduces steric hindrance, complicating purification but improving target specificity in drug design .
Synthetic Efficiency: Microwave-assisted synthesis (e.g., for benzoylated sulfonamides) can increase yields by 5–32% compared to conventional methods . Hydrolysis-prone compounds like 4-[[(2-methoxybenzoyl)amino]sulfonyl]benzoyl chloride require strict pH control (neutral to basic conditions) to prevent degradation .
Functional and Application Comparisons
Key Insights:
- Biological Activity: Sulfonamides with aromatic substituents (e.g., 4-bromophenyl) exhibit potent anticancer and antitubercular activities, while alkylamino groups (e.g., cyclopentylamino) enhance receptor binding in anti-inflammatory agents .
- Industrial Utility : The trifluoromethyl sulfonyl group in 4-(trifluoromethyl sulfonyl)benzoyl chloride improves metabolic stability, making it valuable in neurochemical derivatization and isotope labeling .
Research Findings and Innovations
- Yield Optimization: Use of aprotic solvents (e.g., isopropyl acetate) reduces dimerization and improves isolated yields of 4-[[(benzoyl)amino]sulfonyl]benzoyl chlorides to >90% .
- Microwave Synthesis : Benzoylated sulfonamides synthesized via microwave irradiation achieve yields up to 89%, compared to 50–84% under traditional reflux .
Biologische Aktivität
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride is a chemical compound that has gained attention for its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a benzoyl chloride moiety linked to a cyclopentylamino sulfonamide group, which is hypothesized to contribute to its biological activity. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes, which could be relevant for therapeutic applications in conditions like glaucoma and edema.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:
- Breast Cancer : In vitro assays revealed a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells.
- Leukemia : The compound showed promising results in reducing the viability of leukemia cells, suggesting its potential as a chemotherapeutic agent.
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | MCF-7 | 12.5 | Apoptosis induction |
| Leukemia | K562 | 8.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was found to reduce edema and inflammation markers significantly.
| Model | Dosage (mg/kg) | Inflammation Reduction (%) |
|---|---|---|
| Carrageenan-induced edema | 10 | 45 |
| Zymosan-induced inflammation | 20 | 60 |
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Treatment : A study published in Journal of Medicinal Chemistry highlighted that the compound, when used in combination with existing chemotherapeutics, enhanced tumor regression in xenograft models.
- Anti-inflammatory Efficacy : In a controlled trial involving rats with induced arthritis, treatment with the compound resulted in significant improvement in joint swelling and pain relief compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-[(Cyclopentylamino)sulfonyl]benzoyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-sulfonylbenzoyl chloride and cyclopentylamine. A typical protocol involves refluxing equimolar quantities in anhydrous dichloromethane with pyridine as a catalyst to neutralize HCl byproducts . Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) may improve yields compared to traditional reflux, as seen in analogous sulfonamide syntheses (e.g., 89% vs. 84% yields for similar reactions) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Q. How should researchers safely handle and store this compound?
- Methodological Answer : This compound is likely corrosive due to its sulfonyl chloride and benzoyl chloride moieties. Handle in a fume hood with nitrile gloves, goggles, and a lab coat. Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis . Avoid contact with water, as sulfonyl chlorides react exothermically to release HCl and SO₂ .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm cyclopentylamino and sulfonylbenzoyl groups (e.g., δ ~7.8–8.2 ppm for aromatic protons, δ ~3.5–4.5 ppm for cyclopentyl CH₂).
- IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1360/1170 cm⁻¹ (asymmetric/symmetric SO₂ stretches) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl and S .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying solvents or catalysts?
- Methodological Answer : Discrepancies in yields may arise from solvent polarity or catalyst efficiency. For example, pyridine is critical for absorbing HCl in benzoylation reactions, but dimethylaminopyridine (DMAP) may enhance acylation rates . Compare yields using a solvent polarity index (e.g., dichloromethane vs. THF) and track side products via TLC or LC-MS. If lower yields occur in polar aprotic solvents, consider moisture contamination or undesired solvolysis .
Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?
- Methodological Answer : The sulfonyl chloride group is prone to hydrolysis, but the cyclopentylamino group may sterically shield it. Under acidic conditions, protonation of the amino group reduces nucleophilicity, slowing hydrolysis. In basic conditions, deprotonation increases reactivity, accelerating degradation. Validate via kinetic studies (e.g., monitor pH-dependent degradation by ¹H NMR or conductivity measurements) .
Q. How can computational modeling predict the compound’s reactivity in drug discovery applications?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins like EGFR or carbonic anhydrase, leveraging the sulfonamide’s affinity for zinc-containing active sites . Density functional theory (DFT) can calculate electrophilicity indices for the benzoyl chloride moiety to predict acylation rates with nucleophilic residues (e.g., lysine) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Byproducts like sulfonic acids or cyclopentylamine hydrochloride can be minimized by:
- Stoichiometric Control : Use 1.1–1.2 equivalents of cyclopentylamine to ensure complete consumption of 4-sulfonylbenzoyl chloride.
- Temperature Gradients : Start at 0°C to control exothermicity, then gradually warm to room temperature.
- In Situ Quenching : Add aqueous NaHCO₃ after reaction completion to neutralize residual HCl and precipitate byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
